SC-51322

Description

Propriétés

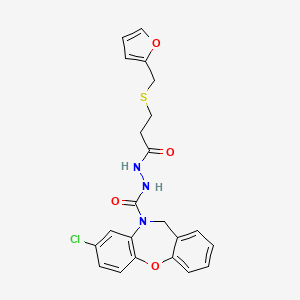

IUPAC Name |

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVTZDISUKDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433022 | |

| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146032-79-3 | |

| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SC-51322 implique plusieurs étapes, commençant par la formation du noyau dibenz[b,f][1,4]oxazepine. Les étapes clés comprennent :

Formation du cycle oxazepine : Ceci est généralement réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe chloro : La chloration est réalisée en utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.

Fixation du groupe acide carboxylique : Cette étape implique des réactions de carboxylation.

Formation de la fraction hydrazide : Ceci est réalisé par la réaction du dérivé de l'acide carboxylique avec l'hydrazine ou ses dérivés.

Fixation du groupe furanylméthylthio : Ceci implique une réaction de substitution en utilisant des réactifs thiols appropriés

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation du récepteur EP1 de la prostaglandine E2.

Biologie : Investigated pour son rôle dans la modulation des réponses inflammatoires et de la perception de la douleur.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans la gestion de la douleur et les maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et d'agents anti-inflammatoires.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement le récepteur EP1 de la prostaglandine E2. Ce récepteur est impliqué dans la médiation de la douleur et des réponses inflammatoires. En bloquant ce récepteur, le this compound inhibe les voies de signalisation activées par la prostaglandine E2, conduisant à une réduction de la perception de la douleur et de l'inflammation.

Applications De Recherche Scientifique

SC-51322 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study prostaglandin E2 receptor EP1 signaling pathways.

Biology: Investigated for its role in modulating inflammatory responses and pain perception.

Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.

Industry: Utilized in the development of new analgesic drugs and anti-inflammatory agents .

Mécanisme D'action

SC-51322 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in mediating pain and inflammatory responses. By blocking this receptor, this compound inhibits the signaling pathways activated by prostaglandin E2, leading to reduced pain perception and inflammation .

Comparaison Avec Des Composés Similaires

Core Structural Similarities and Variations

The benzoxazepine core is shared among several derivatives, but substituents on the propanoyl side chain critically influence properties:

Key Observations:

- Polarity and Solubility: Pyridin-4-yl (in ) and pyridin-2-yl (in ) substituents increase polarity due to nitrogen’s electronegativity, likely improving aqueous solubility relative to the furan-thioether group.

- Steric and Conformational Impact: The difluoro-hydroxy substituent in introduces steric hindrance and hydrogen-bonding capacity, which may influence binding affinity in biological systems.

Activité Biologique

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, identified by CAS number 146032-79-3, is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3O4S, with a molecular weight of approximately 457.93 g/mol. The structure includes a benzoxazepine core, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4S |

| Molecular Weight | 457.93 g/mol |

| CAS Number | 146032-79-3 |

| IUPAC Name | 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |

Biological Activity Overview

Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzoxazepine can inhibit cancer cell proliferation. Specifically, the compound has demonstrated cytotoxic effects against various solid tumor cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It affects the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its role in managing inflammatory conditions .

- Antimicrobial Properties : Limited antimicrobial activity has been reported for some benzoxazepine derivatives, with specific effectiveness against certain bacterial pathogens. However, the activity varies significantly depending on the specific structure and modifications of the compound .

Anticancer Studies

A significant study focused on the anticancer properties of synthesized benzoxazepine derivatives found that:

- The compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties revealed:

- The compound modulates cytokine release, which is crucial in inflammatory pathways.

- It showed potential in reducing inflammation markers in vitro, suggesting therapeutic applications for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial assessment indicated:

- Some derivatives displayed activity against specific bacterial strains.

- The effectiveness was not uniform across all tested strains, highlighting the need for further structural optimization to enhance efficacy .

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cells (MCF7). Results indicated significant inhibition of cell growth and induction of apoptosis at concentrations above 10 µM.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-α levels compared to controls.

- Antimicrobial Testing : A series of tests on Gram-positive and Gram-negative bacteria showed that while some derivatives had minimal inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus, they were less effective against E. coli.

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step routes, including:

- Step 1 : Coupling of the benzo[b][1,4]benzoxazepine core with a propanoyl hydrazide derivative.

- Step 2 : Introduction of the furan-2-ylmethylsulfanyl moiety via nucleophilic substitution or thiol-ene chemistry.

- Step 3 : Final purification via column chromatography or recrystallization. Monitoring : Thin-layer chromatography (TLC) is used to track intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

| Synthesis Optimization Table | |----------------------------------|-----------------------------------------------|

| Step | Yield (%) | Key Conditions (e.g., solvent, catalyst) |

|---|---|---|

| 1 | 45–55 | DMF, K₂CO₃, 80°C, 12h |

| 2 | 60–70 | THF, Pd(PPh₃)₄, reflux |

| 3 | 85–90 | Ethanol/water recrystallization |

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- ¹H/¹³C NMR : Assign peaks to confirm the benzo[b][1,4]benzoxazepine core, hydrazide linkage, and furan substituents.

- High-resolution MS (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers at –20°C, away from light and moisture.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the stereochemical configuration?

- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) to obtain intensity data.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key steps include:

-

Hydrogen Placement : Geometrically or via difference Fourier maps.

-

Validation : Check using R-factors (<5%) and residual electron density maps .

| Crystallographic Data Table |

|---------------------------------|-----------------------|

| Space group | P2₁/c |

| a, b, c (Å) | 10.25, 15.30, 20.75 |

| Resolution (Å) | 0.84–1.10 |

| R₁/wR₂ (%) | 3.2/7.5 |

Q. What computational approaches predict bioactivity and receptor interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase enzymes).

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) in explicit solvent.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity .

Q. How can contradictory bioactivity data from in vitro assays be resolved?

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers.

- Mechanistic Studies : Use knock-out models or isotopic labeling to probe metabolic stability .

| Bioactivity Data Comparison | |---------------------------------|-----------------------|

| Assay Type | IC₅₀ (µM) | Target Protein |

|---|---|---|

| Kinase Inhib. | 0.12 | EGFR (L858R) |

| Cytotoxicity | >50 | HeLa Cells |

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.